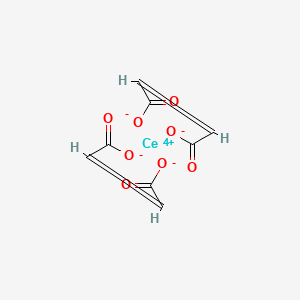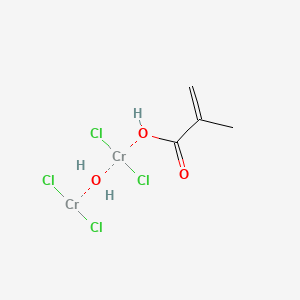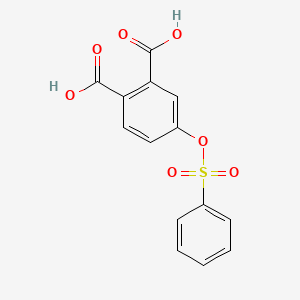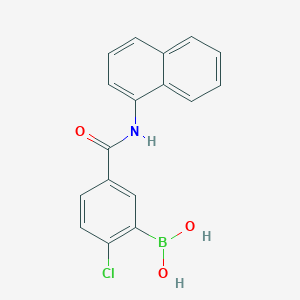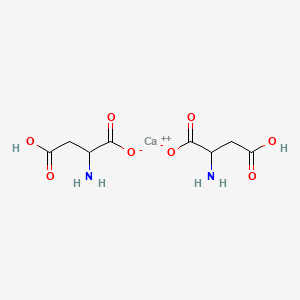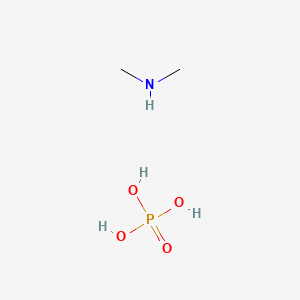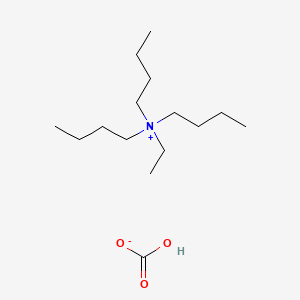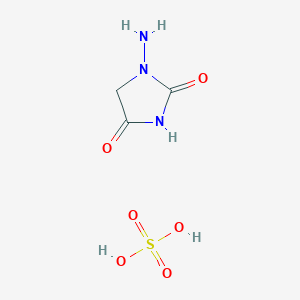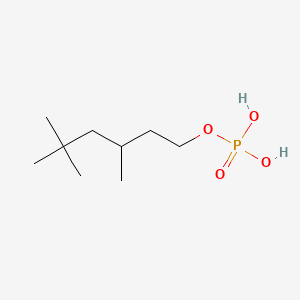
3,5,5-Trimethylhexyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexyl dihydrogen phosphate is an organic compound with the molecular formula C9H21O4P. It is a derivative of phosphoric acid and is known for its unique chemical properties and applications in various fields .
Méthodes De Préparation
The synthesis of 3,5,5-Trimethylhexyl dihydrogen phosphate typically involves the esterification of 3,5,5-trimethylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
3,5,5-Trimethylhexyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphates or phosphites.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylhexyl dihydrogen phosphate involves its interaction with molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various biochemical pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
3,5,5-Trimethylhexyl dihydrogen phosphate can be compared with other similar compounds such as:
3,5,5-Trimethylhexyl acrylate: Used in polymer synthesis and coatings.
3,5,5-Trimethylhexyl alcohol: A precursor in the synthesis of various esters and phosphates.
3,5,5-Trimethylhexyl chloride: Used in organic synthesis as an alkylating agent. The uniqueness of this compound lies in its specific chemical structure and the presence of the phosphate group, which imparts distinct reactivity and applications.
Propriétés
Numéro CAS |
85006-34-4 |
|---|---|
Formule moléculaire |
C9H21O4P |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
3,5,5-trimethylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P/c1-8(7-9(2,3)4)5-6-13-14(10,11)12/h8H,5-7H2,1-4H3,(H2,10,11,12) |
Clé InChI |
CPVSQXHMFHZDCI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOP(=O)(O)O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




